molecular formula C23H27N3O2 B5036941 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline

Cat. No.: B5036941
M. Wt: 377.5 g/mol
InChI Key: RBPJMIPYVCXPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline, also known as EMD 281014, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound 281014 has been found to act as a selective antagonist for the 5-HT7 receptor. This receptor is involved in a range of physiological processes including circadian rhythm regulation, learning and memory, and mood regulation. By blocking the 5-HT7 receptor, this compound 281014 may have potential therapeutic applications for disorders such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 is related to its ability to selectively bind to the 5-HT7 receptor. This receptor is a G protein-coupled receptor that is expressed in a range of tissues including the brain, gut, and cardiovascular system. By binding to the receptor, this compound 281014 can modulate downstream signaling pathways and alter cellular responses. The exact mechanism of action of this compound 281014 is still being studied, but it is thought to involve the inhibition of cAMP signaling pathways.
Biochemical and Physiological Effects:
This compound 281014 has been found to exhibit a range of biochemical and physiological effects. In addition to its potential therapeutic applications in the field of neuroscience, this compound 281014 has also been studied for its effects on the cardiovascular system. Studies have shown that this compound 281014 can reduce blood pressure and improve endothelial function in animal models. Other studies have suggested that this compound 281014 may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 in lab experiments is its high selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other signaling pathways. However, one of the limitations of using this compound 281014 is its relatively low potency compared to other compounds that target the 5-HT7 receptor. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several potential future directions for research on 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014. One area of interest is in the development of more potent and selective compounds that target the 5-HT7 receptor. This could lead to the development of new therapies for disorders such as depression and anxiety. Another area of research is in the study of the role of the 5-HT7 receptor in other physiological processes such as circadian rhythm regulation and learning and memory. Finally, there is also interest in the development of this compound 281014 as a tool for studying the pharmacology of the 5-HT7 receptor and its downstream signaling pathways.

Synthesis Methods

The synthesis of 2-[4-(2-ethoxyphenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline 281014 involves the reaction of 4-methyl-8-methoxyquinoline with 2-ethoxyaniline and piperazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through a series of purification steps including filtration and recrystallization. The purity of the final product is typically confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

2-[4-(2-ethoxyphenyl)piperazin-1-yl]-8-methoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-4-28-20-10-6-5-9-19(20)25-12-14-26(15-13-25)22-16-17(2)18-8-7-11-21(27-3)23(18)24-22/h5-11,16H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPJMIPYVCXPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=CC=C4OC)C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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